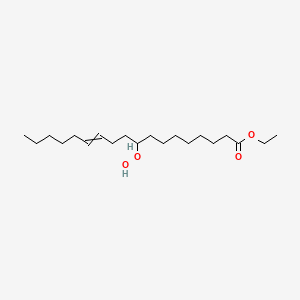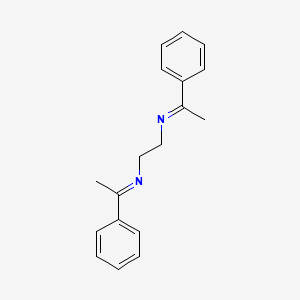
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of valine, ornithine, cysteine, and serine residues, with a diaminomethylidene group attached to the ornithine residue. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-valine) is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-ornithine) is coupled using a coupling reagent such as HBTU or DIC.
Addition of the diaminomethylidene group: The diaminomethylidene group is introduced to the L-ornithine residue.
Sequential addition of remaining amino acids: L-cysteine and L-serine are added sequentially using the same deprotection and coupling steps.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems would be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Various coupling reagents such as HBTU, DIC, or EDC can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with different amino acid sequences or chemical groups.
科学的研究の応用
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The diaminomethylidene group may enhance binding affinity or specificity by forming additional hydrogen bonds or electrostatic interactions.
類似化合物との比較
Similar Compounds
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine: Similar structure but with glycine and glutamine residues.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: Contains phenylalanine instead of cysteine.
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can be exploited in the design of stable peptide-based drugs and materials.
特性
CAS番号 |
798540-70-2 |
|---|---|
分子式 |
C17H33N7O6S |
分子量 |
463.6 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H33N7O6S/c1-8(2)12(18)15(28)22-9(4-3-5-21-17(19)20)13(26)24-11(7-31)14(27)23-10(6-25)16(29)30/h8-12,25,31H,3-7,18H2,1-2H3,(H,22,28)(H,23,27)(H,24,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChIキー |
SXOJLMLXFHABEU-BJDJZHNGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
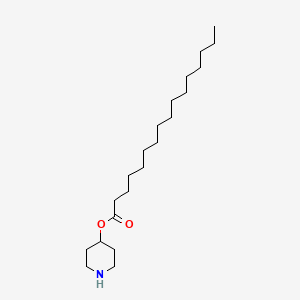
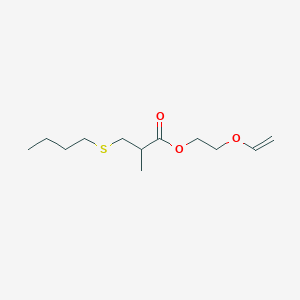
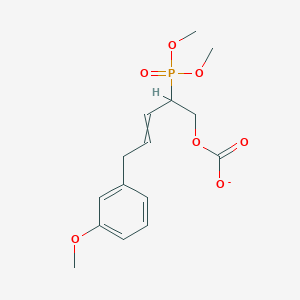
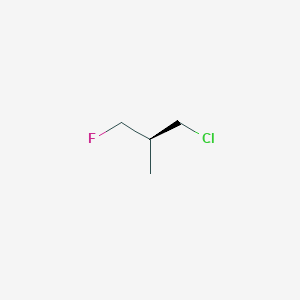
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
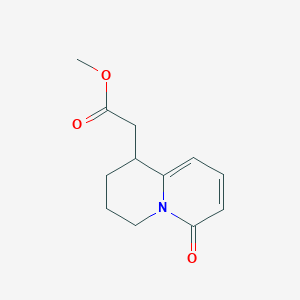
diphenylsilane](/img/structure/B15161260.png)
